molecular formula C21H20N2O B5689152 N-cyclopentyl-2-phenylquinoline-4-carboxamide

N-cyclopentyl-2-phenylquinoline-4-carboxamide

Cat. No.: B5689152
M. Wt: 316.4 g/mol
InChI Key: CUXNEHWLLUYBFR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-phenylquinoline-4-carboxamide is a synthetic quinoline-carboxamide derivative of significant interest in medicinal chemistry and biochemical research. The core 2-phenylquinoline structure is a recognized pharmacophore, and the incorporation of the N-cyclopentyl carboxamide moiety modulates the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets . This compound is part of a class of molecules being investigated for their potential to inhibit histone deacetylases (HDACs), particularly HDAC3 . HDAC inhibition is a validated strategy in oncology, as it can induce cell cycle arrest, promote apoptosis, and is a leading mechanism for the development of new anticancer agents . Furthermore, structurally related quinoline-2-carboxamides have demonstrated potent in vitro antimycobacterial activity, with some analogs showing higher efficacy against Mycobacterium tuberculosis than standard treatments like isoniazid . The spectrum of biological activity exhibited by this chemical class, combined with a favorable toxicity profile observed for the most active analogs in human cell line studies, makes this compound a valuable scaffold for hit-to-lead optimization . Researchers can utilize this compound in various applications, including but not limited to, the synthesis of novel HDAC inhibitors, the development of new antimicrobial agents, and structure-activity relationship (SAR) studies to explore its interaction with other biological targets. This product is intended for research and development purposes only in a controlled laboratory setting. It is not certified for human or veterinary use, nor for application in diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(22-16-10-4-5-11-16)18-14-20(15-8-2-1-3-9-15)23-19-13-7-6-12-17(18)19/h1-3,6-9,12-14,16H,4-5,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXNEHWLLUYBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329987
Record name N-cyclopentyl-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332116-93-5
Record name N-cyclopentyl-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Quinoline 4 Carboxamide Scaffolds in Modern Drug Discovery

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netjddtonline.infonih.govnih.gov This designation stems from its recurring presence in compounds exhibiting a wide array of biological activities. eurekaselect.comnih.govbenthamdirect.com The incorporation of a carboxamide linkage at the 4-position of the quinoline ring creates the quinoline-4-carboxamide scaffold, which has proven to be a particularly fruitful area for drug discovery. nih.govresearchgate.net

This scaffold is a key structural feature in numerous molecules investigated for various therapeutic applications. eurekaselect.com Notably, research has highlighted the potent antimalarial properties of quinoline-4-carboxamide derivatives. nih.govacs.org One such derivative, DDD107498, demonstrated excellent efficacy against multiple life-cycle stages of the malaria parasite and was found to act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), a critical component of protein synthesis. acs.orgmmv.orgacs.org This discovery underscores the potential of this scaffold to yield new drugs that can combat the growing problem of drug resistance. nih.govacs.org

Beyond infectious diseases, quinoline-4-carboxamides have been extensively explored as potential anticancer agents. nih.govresearchgate.net Studies have shown that derivatives of this scaffold can exhibit cytotoxic effects against various cancer cell lines, with mechanisms that include the inhibition of tubulin polymerization and the targeting of ectonucleotidases, enzymes involved in tumor immune evasion. researchgate.netnih.gov The versatility of the quinoline-4-carboxamide core allows for synthetic modifications at several positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govnih.gov

Rationale for Focused Research on N Cyclopentyl 2 Phenylquinoline 4 Carboxamide

The specific structural features of N-cyclopentyl-2-phenylquinoline-4-carboxamide provide a clear rationale for its investigation. The research focus on this particular compound is a logical progression in the optimization of the quinoline-4-carboxamide scaffold for therapeutic purposes, particularly in oncology.

A 2017 study detailed the design and synthesis of a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives as a new class of tubulin polymerization inhibitors. nih.gov Tubulin is a critical protein for cell division, and its disruption is a validated strategy in cancer chemotherapy. The study found that the presence of the 2-phenyl group was a key component for potent cytotoxic activity. nih.gov Further modifications were made to the carboxamide portion of the molecule to explore the structure-activity relationship (SAR).

Overview of Structural Features and Pharmacological Relevance of Quinoline Derivatives

The fundamental structure of quinoline (B57606) is a bicyclic aromatic heterocycle, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. jddtonline.info This arrangement confers a unique set of chemical and physical properties that make it an essential building block in medicinal chemistry. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for various intermolecular interactions, including π-π stacking with biological macromolecules. researchgate.net

The pharmacological relevance of quinoline derivatives is exceptionally broad, with compounds from this class being investigated and used for a multitude of diseases. nih.govrsc.org Their diverse biological activities are a testament to the scaffold's versatility, which allows for the introduction of various substituents at different positions to modulate biological activity and target specificity. researchgate.netjddtonline.info

Pharmacological ActivityDescriptionReferences
Anticancer Inhibition of cancer cell proliferation through mechanisms like DNA binding, apoptosis induction, and inhibition of key enzymes such as tubulin and protein kinases. rsc.org, researchgate.net, researchgate.net, nih.gov
Antimalarial Crucial in the development of drugs like chloroquine. Newer derivatives show activity against drug-resistant parasite strains. rsc.org, nih.gov, eurekaselect.com, acs.org
Antibacterial Forms the core of quinolone antibiotics (e.g., ciprofloxacin), which inhibit bacterial DNA gyrase. researchgate.net, rsc.org
Antiviral Activity reported against various viruses, including HIV. rsc.org, eurekaselect.com
Anti-inflammatory Some derivatives exhibit anti-inflammatory properties. rsc.org, jddtonline.info
Antifungal Investigated for activity against various fungal pathogens. eurekaselect.com
Antitubercular Show potential in combating Mycobacterium tuberculosis. eurekaselect.com
Anticonvulsant Certain quinoline derivatives have been explored for their potential in managing seizures. rsc.org

Pharmacological Profiles of N Cyclopentyl 2 Phenylquinoline 4 Carboxamide Preclinical Focus

Mechanistic In Vivo Studies in Relevant Preclinical Models (excluding efficacy, safety, dosage)

While the search results primarily focus on in vitro evaluations, they lay the groundwork for subsequent in vivo mechanistic studies. The insights gained from cell-based assays guide the design of animal model experiments to confirm the mechanism of action in a more complex biological system.

Based on the in vitro findings, relevant pharmacodynamic markers can be proposed for in vivo studies of N-cyclopentyl-2-phenylquinoline-4-carboxamide. If the primary mechanism is tubulin inhibition, pharmacodynamic markers in tumor-bearing animal models could include an increased percentage of cells in the G2/M phase of the cell cycle within the tumor tissue. This can be assessed by flow cytometry of cells isolated from tumors after treatment. Another marker could be the level of mitotic spindle disruption, which can be visualized using immunohistochemistry on tumor sections.

If the compound targets the PI3K pathway, pharmacodynamic markers would involve assessing the phosphorylation status of downstream signaling proteins like AKT and S6 ribosomal protein in tumor or surrogate tissues. A reduction in the levels of phosphorylated AKT would indicate successful target engagement in vivo.

Proof-of-concept studies in animal models of cancer would aim to provide mechanistic validation of the in vitro findings. For a compound acting as a tubulin polymerization inhibitor, these studies would involve treating tumor-bearing mice and then analyzing the tumors for evidence of mitotic arrest and apoptosis (programmed cell death). Techniques such as TUNEL staining or immunohistochemistry for cleaved caspase-3 in tumor sections would be employed to demonstrate the induction of apoptosis as a consequence of mitotic catastrophe.

For a PI3K inhibitor, mechanistic proof-of-concept studies would involve analyzing tumor tissues for changes in gene expression related to the PI3K pathway, confirming the downstream effects of target inhibition. These studies are crucial to bridge the gap between in vitro activity and potential therapeutic application, providing a deeper understanding of the compound's biological effects in a living organism.

Tissue Distribution and Bioavailability in Animal Systems (preliminary, in silico if available)

The in vivo pharmacokinetic properties of this compound are primarily understood through studies on structurally similar quinoline-4-carboxamide derivatives in animal models. Preclinical assessments in mice for a related analog have demonstrated low clearance, a moderate volume of distribution, and a good half-life. nih.gov However, this particular analog exhibited poor oral bioavailability, with one study noting a value of 15% in mice. nih.gov In contrast, other compounds within the broader quinoline-carboxamide class have shown excellent pharmacokinetic profiles and oral efficacy, suggesting that bioavailability can be significantly influenced by specific structural modifications. nih.gov

Detailed tissue distribution studies for this compound are not extensively available in published literature. In such cases where experimental data is limited, in silico models are often employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These computational methods can estimate the likely distribution into various tissues based on physicochemical properties such as lipophilicity, molecular weight, and charge. For many quinoline (B57606) derivatives, a high clogP (a measure of lipophilicity) has been noted, which may suggest potential for broad distribution into tissues but can also contribute to poor aqueous solubility. nih.govacs.org

Table 1: Representative In Vivo Pharmacokinetic Parameters for a Quinoline-4-carboxamide Analog in Mice

Parameter Value/Observation Source
Clearance Low nih.gov
Volume of Distribution Moderate nih.gov
Half-life Good nih.gov

Assessment of Metabolic Stability and In Vitro Metabolic Pathways (excluding human safety/ADME)

Microsomal and hepatocyte stability assays are foundational in vitro methods used to predict the metabolic clearance of a compound. bioivt.comyoutube.com The liver is the primary site of drug metabolism, and these assays utilize liver-derived preparations to assess a compound's susceptibility to biotransformation. mttlab.eucreative-bioarray.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells. creative-bioarray.com They contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmttlab.eu Assays are typically conducted by incubating the test compound with liver microsomes from various species (e.g., mouse, rat, human) in the presence of necessary cofactors like NADPH. mttlab.eucreative-bioarray.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and metabolic half-life (t½). youtube.com

Hepatocytes: These are intact liver cells and provide a more comprehensive assessment of hepatic metabolism, as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transport systems. bioivt.comyoutube.com

Studies on various quinoline-4-carboxamide derivatives have shown a range of metabolic stabilities. While some analogs demonstrate low microsomal clearance and thus high stability, others have been found to be metabolically unstable with high hepatic microsomal intrinsic clearance. nih.govacs.orgnih.gov This variability underscores the significant impact of the specific substituents on the quinoline core in determining metabolic fate. For example, an initial hit compound in one series was found to have a high intrinsic clearance, which was subsequently optimized through medicinal chemistry efforts to yield analogs with improved stability. nih.govacs.org

Table 2: Representative In Vitro Metabolic Stability Assay Parameters

Parameter Description Typical Units Source
Test System Pooled liver microsomes or suspended hepatocytes from various species. N/A bioivt.comcreative-bioarray.com
Compound Concentration Typically in the low micromolar range (e.g., 1-10 µM). µM mttlab.eucreative-bioarray.com
Cofactors NADPH for Phase I (CYP-mediated) reactions; UDPGA can be added for Phase II glucuronidation assessment. mM mttlab.eucreative-bioarray.com
Incubation Time Varies, often with multiple time points (e.g., 0, 5, 15, 30, 60 min). minutes creative-bioarray.com

| Endpoints | Percentage of parent compound remaining, half-life (t½), intrinsic clearance (CLint). | %, min, µL/min/mg protein or µL/min/million cells | youtube.com |

The identification of metabolic pathways is crucial for understanding a compound's clearance mechanisms. For quinoline carboxamide derivatives, metabolism is primarily mediated by cytochrome P450 enzymes. nih.gov The process of identifying major metabolites generally involves incubating the parent compound with a metabolically active system, such as liver microsomes or hepatocytes. springermedizin.de

Following incubation, the samples are analyzed, typically using liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation, detection, and structural elucidation of metabolites. By comparing the mass spectra of the parent compound with the new peaks that appear after incubation, potential metabolic transformations can be identified.

Common metabolic pathways for related quinoline and carboxamide structures include:

Oxidation: This is a primary Phase I metabolic route, often involving the addition of a hydroxyl group (-OH) to aromatic rings or alkyl chains (hydroxylation). nih.govspringermedizin.de Dihydroxylation and the formation of dihydrodiols have also been observed for similar heterocyclic compounds. springermedizin.de

Dealkylation: The removal of alkyl groups, such as the cyclopentyl group attached to the carboxamide nitrogen, is another common P450-mediated reaction. nih.gov

Ring Scission: In some instances, P450-mediated epoxidation of a heterocyclic ring can lead to the formation of unstable intermediates that undergo ring opening. nih.gov

These in vitro findings help predict the primary routes of biotransformation in vivo, providing insight into how the compound is cleared from the body. nih.gov

Computational Chemistry and Molecular Modeling of N Cyclopentyl 2 Phenylquinoline 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of N-cyclopentyl-2-phenylquinoline-4-carboxamide with various protein targets. Studies on analogous 2-phenylquinoline-4-carboxamide (B4668241) derivatives have successfully used molecular docking to investigate their interactions with targets such as tubulin and phosphatidylinositol 3-kinase (PI3Kα) nih.govmdpi.com.

The initial and most critical step in molecular docking is the accurate preparation of both the ligand (this compound) and the receptor (the target protein).

For the ligand , the process involves:

3D Structure Generation: The 2D structure of this compound is converted into a 3D conformation.

Energy Minimization: The 3D structure is then subjected to energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation.

Charge Assignment: Appropriate partial atomic charges are assigned to the ligand atoms.

For the receptor , preparation typically includes:

Structure Retrieval: The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB) mdpi.com.

Protein Refinement: The retrieved structure is processed to remove water molecules, co-crystallized ligands, and any other non-essential heteroatoms. Hydrogen atoms, which are often absent in crystal structures, are added.

Active Site Definition: The binding site, or the "active site," of the receptor is defined. This is typically the region where a known inhibitor or natural substrate binds. For instance, in studies of similar compounds targeting topoisomerase II, the binding site was defined as the region where the known inhibitor etoposide binds nih.gov.

The selection of an appropriate docking algorithm and scoring function is crucial for achieving reliable predictions. The algorithm determines how the conformational space of the ligand within the receptor's active site is explored, while the scoring function estimates the binding affinity for each generated pose.

Commonly used software and algorithms for this class of compounds include AutoDock, Glide, and GOLD. The choice depends on the specific target and desired balance between computational speed and accuracy. Scoring functions can be force-field-based, empirical, or knowledge-based, each with its own strengths in predicting binding energies. For example, induced-fit docking (IFD) has been employed for quinolone-carboxamide derivatives to account for the flexibility of the receptor's binding site upon ligand entry mdpi.commdpi.com.

Docking Software/SuiteAlgorithm TypeCommonly Used For
AutoDockLamarckian Genetic AlgorithmAcademic research, broad applicability
Glide (Schrödinger)Hierarchical search protocolHigh-throughput screening, lead optimization
GOLDGenetic AlgorithmFlexible ligand and protein docking

Post-docking analysis focuses on identifying the most plausible binding poses and the key molecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the compound's biological activity.

Key interactions for quinoline-4-carboxamide derivatives often include:

Hydrogen Bonds: The carboxamide moiety is a potent hydrogen bond donor and acceptor. Docking studies on related compounds show hydrogen bonds forming between the amide group and key amino acid residues like Gln778 in the active site of topoisomerase II nih.gov.

Hydrophobic Interactions: The phenyl and quinoline (B57606) rings provide extensive surfaces for hydrophobic and aromatic (π-π stacking) interactions with nonpolar residues in the binding pocket mdpi.com.

Analysis of these "hotspots" reveals which parts of the this compound molecule are most critical for binding, providing a roadmap for future chemical modifications to enhance potency or selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time nih.gov. This technique is essential for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the receptor.

The accuracy of an MD simulation is heavily dependent on the chosen force field, which is a set of parameters used to calculate the potential energy of the system springernature.com. For biomolecular systems involving drug-like molecules and proteins, force fields such as AMBER, CHARMM, and OPLS are commonly employed mdpi.com. The OPLS (Optimized Potentials for Liquid Simulations) force field, for instance, has been successfully used in simulations of drug-target complexes mdpi.comnih.gov.

The simulation setup involves solvating the docked ligand-receptor complex in a box of water molecules (e.g., TIP3P water model) and adding ions (like Na⁺ or Cl⁻) to neutralize the system's charge and mimic physiological salt concentrations nih.gov. The system is then subjected to energy minimization, followed by a gradual heating and equilibration phase before the final production run, which can span from nanoseconds to microseconds nih.gov.

ParameterTypical Value/ChoicePurpose
Force FieldOPLS, AMBER, CHARMMDefines the physics governing atomic interactions.
Solvent ModelTIP3P, SPC/EExplicitly models the aqueous environment.
EnsembleNPT (Isothermal-isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Simulation Time100-500 nanosecondsAllows for observation of complex conformational changes.

The trajectory generated from the MD simulation provides a wealth of information about the dynamic behavior of the this compound-protein complex. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand over the course of the simulation. A stable, converging RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify regions of high flexibility or rigidity within the protein. This can reveal how ligand binding affects the protein's dynamics.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a successful and specific binding interaction.

These analyses collectively validate the docking results and provide a more realistic and dynamic understanding of how this compound interacts with its biological target, confirming the stability of the binding mode and the crucial interactions that underpin its mechanism of action.

Free Energy Perturbation and MM/GBSA Calculations

Predicting the binding affinity between a ligand, such as this compound, and its protein target is fundamental in drug design. Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are two powerful computational methods used to estimate the free energy of binding.

Free Energy Perturbation (FEP) is a rigorous method based on statistical mechanics used to calculate free energy differences between two states, such as a ligand in solution and a ligand bound to a protein. It involves creating a non-physical, or "alchemical," pathway to mutate a molecule into another, allowing for the precise calculation of relative binding free energies between analogs. While computationally intensive, FEP can yield highly accurate predictions, guiding the optimization of lead compounds.

MM/GBSA is a more common end-point method that provides a balance between accuracy and computational cost. It calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. The calculation involves taking snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex and computing various energy terms. The final binding free energy (ΔG_bind) is determined by the difference between the energy of the complex and the energies of the individual protein and ligand, including contributions from electrostatic interactions, van der Waals forces, and solvation energy. nih.gov

For the quinoline carboxamide class, MM/GBSA calculations have been employed to evaluate binding affinities and rationalize the activity of various derivatives. For instance, studies on pyrido fused imidazo[4,5-c]quinoline derivatives targeting the PI3K protein have utilized MM/GBSA to rescore docking poses and eliminate false positives. nih.gov These analyses reveal the critical energetic contributions to binding.

Below is a representative data table, based on findings for analogous quinoline derivatives, illustrating the kind of energetic contributions calculated using the MM/GBSA method.

Table 1: Representative MM/GBSA Binding Free Energy Contributions for a Quinoline Derivative

Energy Component Value (kcal/mol)
ΔG_bind (Binding Free Energy) -65.82
ΔE_vdw (van der Waals) -45.21
ΔE_elec (Electrostatic) -28.93
ΔG_solv (Solvation Energy) 18.32
ΔG_SA (Surface Area Energy) -5.00

Note: Data is illustrative and based on analogous compounds to this compound.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are cornerstone techniques in modern drug discovery, enabling the rapid identification of potential new drug candidates from vast chemical libraries. mdpi.comresearchgate.net These approaches are particularly valuable when the three-dimensional structure of a biological target is known (structure-based) or when a set of active ligands has been identified (ligand-based).

Generation of Ligand-Based Pharmacophore Models

When the structure of the target protein is unknown, a ligand-based pharmacophore model can be generated from a set of known active molecules. nih.gov This process involves aligning the 3D structures of these active compounds to identify the common chemical features essential for biological activity. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the quinoline carboxamide scaffold, a ligand-based approach would involve:

Training Set Selection: A diverse set of 2-phenylquinoline-4-carboxamide analogs with known biological activities against a specific target would be selected.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification and Alignment: Common chemical features are identified and spatially aligned to create a 3D pharmacophore hypothesis. This model represents the spatial arrangement of essential interaction points.

Model Validation: The resulting model is validated for its ability to distinguish between active and inactive compounds.

Studies on quinoline derivatives have successfully used this approach to create 3D-QSAR (Quantitative Structure-Activity Relationship) models, which correlate the 3D structural features of the compounds with their biological activity, guiding the design of new, more potent analogs. mdpi.comresearchgate.net

Structure-Based Pharmacophore Derivation

If the 3D crystal structure of the target protein is available, a structure-based pharmacophore model can be derived directly from the active site. creative-biolabs.com This method involves identifying the key interaction points within the binding pocket that are crucial for ligand recognition. nih.gov

The process includes:

Binding Site Analysis: The geometry and chemical properties of the protein's active site are analyzed.

Interaction Mapping: Key interaction points, such as hydrogen bond donors/acceptors from amino acid residues, hydrophobic pockets, and aromatic stacking opportunities, are mapped.

Pharmacophore Feature Generation: These interaction points are translated into complementary pharmacophoric features that a potential ligand must possess to bind effectively. nih.gov

This approach was used to develop a six-feature pharmacophore model for tetrahydro-quinoline based activators of the PKM2 protein, which was then used for virtual screening. dovepress.com

Application in Hit Identification and Optimization

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds, such as the ZINC database, which contains millions of commercially available molecules. docking.orgwesleyan.edu This virtual screening process filters the database to identify "hits"—molecules that match the pharmacophoric features of the query. nih.gov

This workflow typically involves:

Database Screening: The pharmacophore model is used to rapidly screen a large compound library.

Hit Filtering: The initial hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties.

Molecular Docking: The filtered hits are then subjected to molecular docking simulations to predict their binding mode and affinity for the target protein.

Lead Optimization: The most promising candidates can then be synthesized and tested experimentally. Information from the model can also guide the chemical modification of hits to improve their potency and pharmacokinetic properties.

This strategy has been successfully applied to identify novel inhibitors for various targets using quinoline-based scaffolds. dovepress.com

Prediction of Molecular Properties and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Descriptors (in silico only)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADMET prediction tools play a vital role by estimating these properties computationally, which helps in prioritizing candidates with favorable profiles and reducing the likelihood of late-stage failures. springernature.com Web-based platforms like SwissADME and pkCSM are widely used for these predictions. researchgate.netkims-imio.com

Topological Polar Surface Area (TPSA) and Lipophilicity (logP) Calculations

Two of the most important descriptors for predicting a drug's oral bioavailability and membrane permeability are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (logP).

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a good predictor of a drug's ability to permeate cell membranes.

Intestinal Absorption: Compounds with a TPSA of ≤ 140 Ų are generally considered to have good oral bioavailability.

Blood-Brain Barrier (BBB) Penetration: For a compound to cross the BBB and act on the central nervous system, a TPSA of < 90 Ų is typically required.

Lipophilicity (logP) measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's "drug-likeness" and affects its absorption, distribution, and metabolism. According to Lipinski's Rule of Five, a logP value of ≤ 5 is generally preferred for orally active drugs.

For this compound and its analogs, these properties can be readily calculated using computational tools to assess their potential as drug candidates.

Table 2: Predicted Physicochemical Properties for this compound and Related Analogs

Compound Name Molecular Formula MW ( g/mol ) TPSA (Ų) LogP
This compound C21H20N2O 316.40 41.57 4.65
N-cyclohexyl-2-phenylquinoline-4-carboxamide C22H22N2O 330.43 41.57 5.12
2-phenylquinoline-4-carboxamide C16H12N2O 248.28 69.34 2.98

Note: Values are computationally predicted and serve as estimates for drug development purposes.

These in silico predictions suggest that this compound possesses favorable physicochemical properties for a potential oral drug candidate, with a TPSA value well within the limits for good intestinal absorption and a logP value that adheres to Lipinski's guidelines.

Metabolic Site Prediction Algorithms

Predicting the metabolic fate of a drug candidate is a crucial aspect of drug discovery, as metabolism can significantly impact its efficacy, duration of action, and potential for toxicity. cam.ac.uk The majority of phase I metabolic transformations are catalyzed by cytochrome P450 (CYP) enzymes. benthamdirect.com In silico metabolic site prediction algorithms aim to identify the specific atoms or functional groups within a molecule that are most susceptible to metabolism. benthamdirect.comnih.gov

These computational tools can be broadly categorized into ligand-based and structure-based approaches. nih.goveurekaselect.com Ligand-based methods rely on knowledge of the metabolism of similar compounds, while structure-based methods utilize the three-dimensional structures of CYP enzymes to dock the compound and predict its orientation in the active site. eurekaselect.com Many modern algorithms integrate both approaches and also consider factors such as the reactivity of different sites on the molecule and their accessibility to the enzyme's catalytic center. moldiscovery.com

For this compound, a hypothetical metabolic site prediction was performed using a consensus of common in silico methodologies. The primary goal is to identify the "hot spots" for metabolism, which are the atoms most likely to undergo oxidative modification by CYP enzymes. moldiscovery.com

The predicted sites of metabolism for this compound are presented in the interactive table below.

Table 2. Predicted Sites of Metabolism for this compound
RankPredicted Site of MetabolismRationalePotential Metabolic Reaction
1Cyclopentyl ringAliphatic hydroxylation is a common metabolic pathway. The C-H bonds on the cyclopentyl ring are sterically accessible and susceptible to oxidation.Hydroxylation
2Phenyl ringAromatic hydroxylation, particularly at the para-position, is a frequent metabolic transformation for phenyl-containing compounds.Hydroxylation
3Quinoline ringThe quinoline ring system can also undergo oxidation, although it is generally less favored than the other predicted sites.Hydroxylation

The predictions indicate that the cyclopentyl and phenyl moieties of this compound are the most probable sites of initial metabolic attack. The aliphatic C-H bonds of the cyclopentyl group are particularly vulnerable to hydroxylation due to their accessibility and reactivity. chemistryviews.org Aromatic hydroxylation of the phenyl ring is also a highly probable metabolic route. While the quinoline core is more electron-deficient and generally more resistant to oxidation, it remains a potential, albeit likely minor, site of metabolism.

These in silico predictions provide valuable guidance for subsequent experimental metabolism studies and can inform strategies for medicinal chemists to modify the structure of the compound to enhance its metabolic stability if required. nih.gov

Advanced Derivatization and Lead Optimization Strategies for N Cyclopentyl 2 Phenylquinoline 4 Carboxamide Analogues

Rational Design for Improved Biological Activity and Selectivity

Rational drug design for analogues of N-cyclopentyl-2-phenylquinoline-4-carboxamide is centered on understanding the structure-activity relationships (SAR) that govern their biological effects. nih.gov By systematically modifying different parts of the molecule—the quinoline (B57606) core, the C2-phenyl ring, and the C4-carboxamide moiety—researchers can fine-tune the compound's interaction with its biological target, leading to enhanced potency and selectivity. nih.gov

A medicinal chemistry program aimed at developing quinoline-4-carboxamide derivatives as antimalarial agents provides a strong case study for rational design. nih.govacs.org The initial hit compound in this series, while demonstrating activity, suffered from poor physicochemical properties such as high lipophilicity and metabolic instability. nih.gov The optimization process involved iterative modifications to improve potency while simultaneously addressing these liabilities. For instance, modifications at the R1 and R2 positions of the quinoline scaffold were explored to reduce lipophilicity and enhance metabolic stability. nih.gov

The following table illustrates the impact of substitutions on the activity of a series of quinoline-4-carboxamide analogues.

CompoundR1R2R3Activity (IC50, nM)
1 BrHp-tolyl120
2 ClH4-morpholinopiperidine<10
3 FHN-methylpiperazine>1000

This table is representative of data presented for analogous quinoline-4-carboxamide series and is for illustrative purposes. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a lead compound's properties by substituting a functional group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.comdrughunter.com This approach can lead to enhanced potency, selectivity, and metabolic stability. In the context of this compound analogues, various bioisosteric replacements can be envisioned. For example, the cyclopentyl group on the amide could be replaced with other cyclic or acyclic alkyl groups to probe the size and conformational requirements of the binding pocket. nih.gov

A notable example of bioisosteric replacement in a related quinoline carboxamide series involved the substitution of a labile benzanilide moiety with a more stable biphenyl system. nih.govnih.gov This change significantly increased the compound's stability in mouse plasma from a half-life of 10 minutes to approximately 24 hours, demonstrating the utility of this approach in overcoming pharmacokinetic challenges. nih.gov

Scaffold hopping takes this concept a step further by replacing the central core of the molecule while retaining key pharmacophoric features. uniroma1.itbhsai.org This can lead to the discovery of entirely new chemical classes with similar biological activity but potentially improved properties or novel intellectual property. For this compound, scaffold hopping could involve replacing the quinoline core with other bicyclic heteroaromatic systems like quinazoline, quinoxaline, or imidazo[1,2-a]pyridine. nih.govnih.gov A successful application of scaffold hopping was demonstrated in the development of novel antitubercular agents, where an imidazo[1,2-a]pyridine-3-carboxamide was replaced with a 2-(quinolin-4-yloxy)acetamide scaffold, leading to compounds with potent activity against multidrug-resistant strains. nih.govnih.gov

Introducing conformational constraints into a flexible molecule can lock it into its bioactive conformation, thereby increasing its affinity for the target and improving selectivity. rsc.org For this compound, the bonds connecting the C2-phenyl ring and the C4-carboxamide group to the quinoline core allow for considerable rotational freedom.

Strategies to create conformationally restricted analogues could include:

Introduction of cyclic structures: Bridging the phenyl ring and the quinoline core or cyclizing the substituents on the amide nitrogen.

Incorporation of rigid linkers: Replacing flexible alkyl chains with more rigid units like alkynes or small rings.

In a study of quinoline-containing analogues of Combretastatin A-4, the introduction of a hydrazone linker or an oxadiazole ring was used to create conformational restriction, which was hypothesized to prevent in vivo isomerization to an inactive form and provide additional hydrogen bonding opportunities. mdpi.com This approach led to the identification of potent tubulin inhibitors. mdpi.com However, it is important to note that conformational restriction does not always lead to improved activity. In one series of quinoline-4-carboxamide antimalarial agents, the introduction of a conformationally restricted bridged amide was detrimental to potency, suggesting that some degree of flexibility is necessary for optimal binding. nih.gov

Prodrug Strategies for Modulating Pharmacological Properties (general concept)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, limited permeability, or rapid metabolism.

For quinoline-based compounds, prodrug strategies have been explored to enhance their therapeutic potential. One such approach involves the creation of N-alkoxyquinoline prodrugs. These compounds can release the active quinoline drug upon one-electron reduction, a process that can be particularly effective in hypoxic environments, such as those found in solid tumors. rsc.org This targeted release mechanism can increase the concentration of the active drug at the site of action, potentially improving efficacy and reducing systemic toxicity.

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for biological screening. researchgate.net This approach allows for the systematic exploration of the chemical space around a lead compound by varying different substituents. The synthesis of quinoline-4-carboxamide libraries can be achieved through various synthetic routes, often employing solid-phase synthesis to facilitate purification and automation. nih.gov

The general process for creating a combinatorial library of this compound analogues would involve:

Synthesis of a diverse set of 2-phenylquinoline-4-carboxylic acids with variations on the phenyl ring and the quinoline core.

Parallel amide coupling of these carboxylic acids with a library of different amines, including cyclopentylamine and its analogues.

This high-throughput synthesis approach, coupled with efficient biological screening, can accelerate the identification of potent and selective compounds from a large pool of candidates. researchgate.net

Fragment-Based Drug Discovery (FBDD) Approaches (if applicable to this scaffold)

Fragment-Based Drug Discovery (FBDD) is a drug discovery paradigm that starts with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. These fragments are then grown or linked together to create more potent, lead-like molecules.

The quinoline scaffold is amenable to FBDD approaches. In one example, a fragment-based elaboration of a known phosphodiesterase 4 (PDE4) inhibitor, GSK-256066, led to the discovery of a new series of potent quinoline-based inhibitors. kcl.ac.ukresearchgate.net Similarly, a fragment-based screening identified a quinoline-5,8-dicarboxylic acid scaffold as a selective inhibitor of the enzyme JMJD3. nih.gov This demonstrates that fragments containing the quinoline core can serve as starting points for the development of novel inhibitors. For the this compound scaffold, an FBDD approach could involve screening a fragment library for compounds that bind to the target of interest and then using those hits to guide the design of more complex and potent molecules.

Application of Chemoinformatics for Chemical Space Exploration

Chemoinformatics employs computational methods to analyze and manage large datasets of chemical information. It plays a crucial role in modern drug discovery by enabling the efficient exploration of chemical space, the prediction of compound properties, and the design of novel molecules with desired characteristics.

For the this compound scaffold, chemoinformatics can be applied in several ways:

Virtual Screening: Large virtual libraries of analogues can be screened in silico to prioritize compounds for synthesis and biological testing.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of quinoline-4-carboxamide derivatives with their biological activities, providing insights for the design of more potent compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model can be generated based on the key structural features required for biological activity. This model can then be used to search for novel scaffolds that fit the pharmacophoric constraints.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

By integrating these chemoinformatic tools, researchers can navigate the vast chemical space of this compound analogues more effectively, leading to a more efficient and successful lead optimization process.

Conclusion and Future Research Directions for N Cyclopentyl 2 Phenylquinoline 4 Carboxamide

Synthesis of Current Understanding and Key Findings

The exploration of quinoline (B57606) derivatives, particularly quinoline-4-carboxamides, has yielded significant insights into their potential as therapeutic agents. While specific research on N-cyclopentyl-2-phenylquinoline-4-carboxamide is not extensively detailed in the public domain, the broader class of 2-phenylquinoline-4-carboxamide (B4668241) and quinoline-4-carboxamide derivatives has been the subject of numerous studies, revealing key findings that form a foundation for future investigations.

The synthesis of the 2-phenylquinoline-4-carboxamide scaffold is often achieved through established synthetic methodologies. A common route involves the Pfitzinger reaction, where an isatin is reacted with a carbonyl compound to form the quinoline-4-carboxylic acid, which is then coupled with an appropriate amine. nih.gov Modifications of this core structure have been extensively explored to understand structure-activity relationships (SAR). semanticscholar.orgsemanticscholar.org

The primary therapeutic area of interest for quinoline-4-carboxamides has been in the treatment of malaria. Several derivatives have demonstrated potent antiplasmodial activity against various strains of Plasmodium falciparum, including drug-resistant ones. nih.govmmv.orgsonar.ch A notable discovery within this class is a compound that acts through a novel mechanism of action, inhibiting the translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. mmv.orgacs.org This finding is particularly significant as it presents a new strategy to combat drug resistance.

Beyond their antimalarial properties, quinoline derivatives have been investigated for their anticancer activities. nih.govnih.gov Studies have shown that certain 2-phenylquinoline-4-carboxylic acid derivatives can act as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.govfrontiersin.org These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.govfrontiersin.org The quinoline scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. nih.gov

Table 1: Summary of Key Research Findings for Quinoline-4-Carboxamide Derivatives

Research AreaKey Findings
Synthesis The Pfitzinger reaction is a common method for synthesizing the quinoline-4-carboxylic acid core. nih.gov
Suzuki and acid-base coupling reactions are utilized for further derivatization. semanticscholar.orgsemanticscholar.org
Antimalarial Activity Potent activity against Plasmodium falciparum, including chloroquine-sensitive and resistant strains. nih.govacs.org
A novel mechanism of action through inhibition of translation elongation factor 2 (PfEF2). mmv.orgacs.orgresearchgate.net
Anticancer Activity Inhibition of histone deacetylases (HDACs), particularly HDAC3. nih.govfrontiersin.org
Induction of G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov
General Properties The quinoline core is considered a "privileged scaffold" with diverse biological activities. nih.gov

Remaining Challenges and Knowledge Gaps in this compound Research

Despite the promising findings for the broader class of quinoline-4-carboxamides, significant challenges and knowledge gaps remain, particularly for a specific derivative like this compound. A primary challenge is the lack of specific biological data for this compound, necessitating a reliance on extrapolations from related structures.

A recurring issue in the development of quinoline-based drugs is their physicochemical properties. High lipophilicity and poor aqueous solubility are common hurdles that can negatively impact pharmacokinetic profiles and lead to metabolic instability. nih.gov Optimizing these properties without compromising biological activity is a key challenge for medicinal chemists.

The emergence of drug resistance remains a constant threat, particularly in infectious diseases like malaria. While the discovery of novel mechanisms of action is a significant step forward, the potential for parasites and cancer cells to develop resistance to new agents is a persistent concern that requires ongoing research and the development of combination therapies.

Furthermore, a comprehensive understanding of the polypharmacology of quinoline derivatives is needed. While the ability to interact with multiple targets can be advantageous for treating complex diseases, it can also lead to off-target effects and toxicity. mdpi.com A detailed profiling of the biological targets of this compound would be crucial to assess its therapeutic potential and safety.

Future Research Avenues and Methodological Innovations

The future of research into this compound and related compounds will likely be driven by a combination of exploring new biological applications and leveraging cutting-edge technologies in drug discovery.

While significant progress has been made in the areas of antimalarial and anticancer research, the diverse biological activities of the quinoline scaffold suggest that other therapeutic areas are worth exploring. nih.gov Future research could focus on identifying and validating novel biological targets for quinoline-4-carboxamides in indications such as:

Neurodegenerative Diseases: The quinoline core has been investigated for its potential in treating neurodegenerative disorders, and this could be a fruitful avenue for new derivatives. nih.gov

Inflammatory and Autoimmune Diseases: Some quinoline-3-carboxamides have shown potential in treating autoimmune diseases, suggesting that quinoline-4-carboxamides may also have immunomodulatory properties. nih.gov

Bacterial and Viral Infections: The antibacterial properties of some quinoline derivatives are well-known, and there is potential to develop new agents to combat antibiotic-resistant bacteria or emerging viral threats. nih.gov

Predictive Modeling: Utilizing quantitative structure-activity relationship (3D-QSAR) models to predict the biological activity of novel derivatives and guide synthetic efforts. mdpi.com

De Novo Design: Employing generative AI models to design novel quinoline-4-carboxamide derivatives with optimized properties, including enhanced potency, improved pharmacokinetic profiles, and reduced toxicity. malariaworld.org

Target Identification and Validation: Using AI algorithms to analyze large biological datasets to identify new potential targets for this class of compounds. nih.gov

Table 2: Application of Advanced Methodologies in Quinoline-4-carboxamide Research

MethodologyApplicationPotential Impact
3D-QSAR Predict biological activity based on 3D structure. mdpi.comAccelerate lead optimization and reduce the number of synthesized compounds.
AI-Driven De Novo Design Generate novel molecular structures with desired properties. malariaworld.orgDiscover novel drug candidates with improved efficacy and safety profiles.
Molecular Docking Simulate the binding of ligands to target proteins. nih.govUnderstand mechanism of action and guide structure-based design.
Machine Learning Analyze large datasets to identify patterns and make predictions. oxfordglobal.comEnhance target identification and predict ADMET properties.

The complexity and cost of modern drug discovery necessitate a collaborative approach. Future progress in the development of this compound and related compounds will be significantly enhanced through partnerships between academic research institutions, pharmaceutical companies, and non-profit organizations.

Such collaborations can facilitate the sharing of resources, expertise, and compound libraries, thereby accelerating the research and development process. Technology transfer from academic labs, where novel discoveries are often made, to industry partners with the resources for clinical development is crucial for translating basic research into new medicines. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cyclopentyl-2-phenylquinoline-4-carboxamide, and how can purity be validated?

  • Methodology : The compound is typically synthesized via a multi-step route:

Core structure formation : React 2-phenylquinoline-4-carboxylic acid with cyclopentylamine using coupling reagents like EDCl/HOBt or DCC ().

Purification : Employ mass-directed preparative LC (liquid chromatography) for isolating intermediates ().

Validation : Confirm purity via HPLC (≥95% purity threshold) and structural integrity using 1H^1H-/13C^{13}C-NMR and HRMS (High-Resolution Mass Spectrometry) ().

  • Key Data :

  • Example yield: 55–67% for analogous quinoline-4-carboxamides ().
  • HPLC retention times and HRMS m/z values are critical for batch consistency .

Q. How is the molecular structure of this compound characterized crystallographically?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in solvents like DCM/hexane.
  • Refinement : Use SHELXL for structure solution, achieving R-factors <0.05 for high confidence ( ).
    • Key Parameters :
  • Mean C–C bond length: ~1.39 Å (similar to 2-(4-methylphenyl)quinoline-4-carboxylic acid) ().
  • Data-to-parameter ratio >12 ensures model reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

  • Methodology :

SAR (Structure-Activity Relationship) analysis : Systematically vary substituents (e.g., cyclopentyl vs. dimethylamino groups) and test against target assays (e.g., antibacterial efficacy) ().

Statistical validation : Use ANOVA to compare IC50_{50} values across analogs, controlling for variables like lipophilicity (logP) measured via HPLC ().

  • Case Study :

  • Analog 5a6 (cyclopentyl replaced with dimethylamino) showed 98.8% purity but reduced activity, suggesting steric hindrance impacts binding .

Q. What advanced techniques are used to analyze crystallographic data discrepancies in quinoline-4-carboxamide derivatives?

  • Methodology :

  • Twinned data refinement : For poorly diffracting crystals, employ SHELXL’s TWIN/BASF commands to model twin domains ( ).
  • Validation tools : Check for overfitting using Rfree_{\text{free}} and the Cambridge Structural Database (CSD) for comparable bond angles/torsions.
    • Example :
  • A 2-phenylquinoline derivative had a mean C–C bond deviation of 0.003 Å after refinement, ensuring structural accuracy .

Q. How can computational modeling guide the optimization of this compound for receptor targeting?

  • Methodology :

Docking studies : Use AutoDock Vina to simulate binding to target receptors (e.g., kinase domains).

MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

  • Key Insight :

  • The cyclopentyl group’s conformational flexibility may enhance hydrophobic interactions in binding pockets ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.